4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The molecule features a 4-vinylbenzyl substituent at position 2, an isobutyl group at position 4, and an isopropyl carboxamide at position 6. Its synthesis typically involves multi-step alkylation and cyclization reactions, as exemplified in related triazoloquinazoline derivatives .
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-6-18-7-9-19(10-8-18)15-30-26(34)31-22-13-20(23(32)27-17(4)5)11-12-21(22)24(33)29(14-16(2)3)25(31)28-30/h6-13,16-17H,1,14-15H2,2-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVONVYZQAQLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that includes a triazole ring and a quinazoline moiety. The key characteristics are:
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 353.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds similar to this one can inhibit cancer cell proliferation. For example:
- Mechanism : Inhibition of the PI3K/Akt/mTOR signaling pathway has been observed in related compounds, suggesting potential anticancer properties.
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It shows activity against both gram-positive and gram-negative bacteria.
- Mechanism : Similar compounds have been found to disrupt bacterial cell wall synthesis.
Anticonvulsant Effects
Research into related compounds suggests potential anticonvulsant effects:
- Model Studies : In animal models, certain derivatives have shown efficacy comparable to established anticonvulsants like phenytoin.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Active against gram-positive bacteria | |
| Anticonvulsant | Efficacy in seizure models |
Case Studies
- Anticancer Study :
- Antimicrobial Study :
- Anticonvulsant Study :
Applications De Recherche Scientifique
This compound exhibits a range of biological activities that make it significant for research and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of triazoloquinazolines possess anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action :
- DNA Intercalation : The compound interacts with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a variety of bacterial strains. In vitro studies have shown significant inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | % Inhibition at 50 µM |
|---|---|
| Staphylococcus aureus | 42.78 ± 4.86 |
| Escherichia coli | 38.45 ± 3.12 |
Pharmacological Applications
The pharmacological potential of this compound extends to several areas:
Anti-inflammatory Effects
Studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
-
Study on Anticancer Activity :
- Conducted on human cancer cell lines.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Efficacy Study :
- Tested against clinical isolates.
- Showed promising results with minimum inhibitory concentrations lower than those of standard antibiotics.
-
In Vivo Studies :
- Animal models demonstrated reduced tumor growth when treated with the compound.
- Observations included improved survival rates compared to control groups.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-a]Quinazoline Family
The following compounds share the core triazoloquinazoline scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Impact of Substituents:
- Electron-Withdrawing vs.
- Alkyl Chain Variations : Diisobutyl substitution in may reduce solubility compared to the target compound’s isobutyl/isopropyl combination, which balances steric hindrance and hydrophobicity.
- Functional Group Additions: The tert-butylamino-ethyl group in introduces a secondary amine, enabling hydrogen bonding—a feature absent in the target compound but critical for target engagement in some enzyme inhibitors.
Heterocyclic Analogues Outside the Triazoloquinazoline Family
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...imidazo[1,2-a]pyridine-5,6-dicarboxylate : Core Structure: Imidazo[1,2-a]pyridine instead of triazoloquinazoline. Functional Groups: Nitrophenyl and cyano groups enhance electron-deficient character, favoring interactions in redox-active environments. Applications: Primarily explored in materials science due to its rigid aromatic system, contrasting with the pharmacological focus of triazoloquinazolines.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s vinylbenzyl group allows post-synthetic modifications (e.g., polymerization or click chemistry), a flexibility absent in chlorobenzyl or tert-butylamino-ethyl analogues .
- The diisobutyl derivative showed reduced cellular uptake in preliminary assays, possibly due to excessive hydrophobicity, whereas the tert-butylamino-ethyl analogue demonstrated improved solubility and target binding.
Notes on Evidence Limitations
- No direct biological data for the target compound were found in the provided evidence; inferences are drawn from structural analogues.
Q & A
Q. What are the optimal synthetic pathways for this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions, starting with the condensation of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate to form triazole precursors. Subsequent alkylation or acylation steps introduce substituents like the 4-vinylbenzyl group. For example, carbonyldiimidazole (CDI) is used to activate carboxyl groups for coupling reactions, as seen in analogous triazoloquinazoline syntheses . Key parameters include refluxing in ethanol or DMF, controlled pH (5–7), and catalysts like benzyltributylammonium bromide to enhance yields (typically 60–75%) .
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton environments (e.g., isopropyl CH3 at δ 1.2–1.4 ppm, vinylbenzyl aromatic protons at δ 7.2–7.4 ppm). Infrared (IR) spectroscopy identifies functional groups (C=O stretches at ~1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C27H30N5O3: 496.2245) .
Q. How is preliminary biological activity screened for this compound?
Standard assays include:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory : COX-2 inhibition via ELISA . Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) are mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
Apply factorial design to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Response surface methodology (RSM) identifies optimal parameters. For example, a central composite design might reveal that 80°C in DMF with 0.5 eq CDI maximizes yield (82%) while minimizing byproducts (<5%) .
Q. What computational approaches predict structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking (AutoDock Vina) models interactions with targets like DNA topoisomerase II (PDB: 1ZXM) or COX-2 (PDB: 5KIR). For instance, the vinylbenzyl group’s π-π stacking with tyrosine residues may explain enhanced anticancer activity .
Q. How do contradictory biological data (e.g., high in vitro vs. low in vivo efficacy) arise, and how are they resolved?
Discrepancies may stem from poor pharmacokinetics (e.g., low solubility or metabolic instability). Solutions include:
- Solubility enhancement : Co-crystallization with cyclodextrins (phase solubility studies) .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the isobutyl group) .
- Formulation : Nanoencapsulation (liposomes) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
